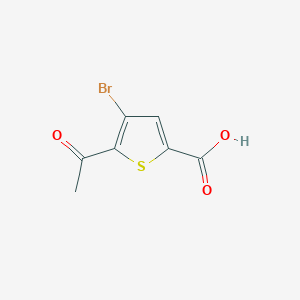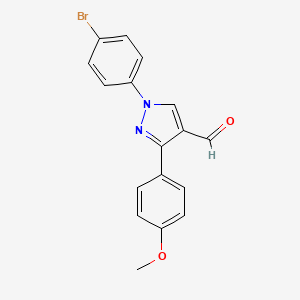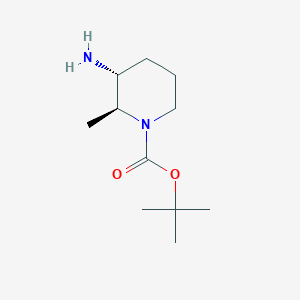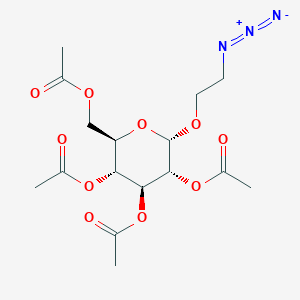
3-(2-Fluorophenyl)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 . It is a derivative of oxetane-3-carboxylic acid , which is a heterocyclic compound . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxetane ring attached to a carboxylic acid group and a fluorophenyl group . The presence of the fluorine atom introduces an electronegative character to the molecule.Chemical Reactions Analysis
Oxetane derivatives, including this compound, can undergo various chemical reactions. For instance, oxetane-carboxylic acids have been found to be intrinsically unstable and can easily isomerize into lactones under storage at room temperature or under slight heating .Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)oxetane-3-carboxylic acid is widely used in scientific research due to its versatile properties. It is used as a building block for the synthesis of a variety of compounds, including drugs, materials, and biochemicals. It is also used in the development of new drugs and materials, as well as in the synthesis of a variety of organic compounds. Additionally, it is used in the synthesis of a range of fluorinated compounds, such as 3-(2-Fluorophenyl)oxetane-3-carboxylic acidxetanecarboxylic acid derivatives and 3-(2-Fluorophenyl)oxetane-3-carboxylic acidxetanecarboxylic acid esters.
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid are currently unknown. This compound is a heterocyclic carboxylic acid derivative, and it’s mainly used in laboratory organic synthesis as a pharmaceutical research intermediate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored sealed in dry conditions at 2-8°C . Other factors like pH and the presence of other compounds could also influence its action and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2-fluorophenyl)oxetane-3-carboxylic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of a variety of compounds, including drugs, materials, and biochemicals. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and is prone to decomposition. Additionally, it is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-(2-fluorophenyl)oxetane-3-carboxylic acid. One potential direction is the use of this compound in the development of new drugs and materials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential anti-bacterial, anti-fungal, and anti-viral properties of this compound. Finally, further research could be conducted to explore the potential applications of this compound in the fields of materials science and biochemistry.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)oxetane-3-carboxylic acid is a multi-step process, beginning with the reaction of 2-fluorophenol and ethyl chloroformate to form 3-(2-Fluorophenyl)oxetane-3-carboxylic acidxetanecarboxylic acid chloride. This is then reacted with sodium hydroxide to form the desired this compound. In addition, the acid can be synthesized from the reaction of 2-fluorophenol and ethyl chloroformate in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDOMNYDAWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)

![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)

![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)



![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)


![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
